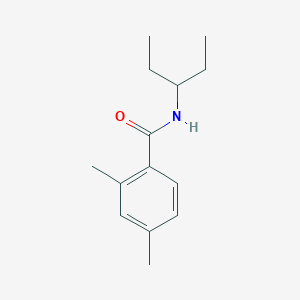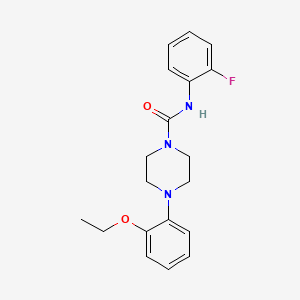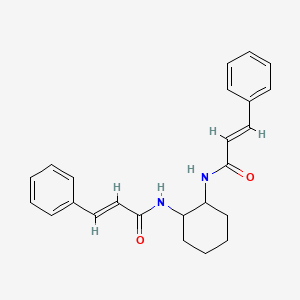
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxin ring fused with a pyrrolidine ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via the reaction of amines with α,β-unsaturated carbonyl compounds.
Coupling of the Rings: The benzodioxin and pyrrolidine rings are coupled using amide bond formation techniques, typically involving the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), Nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Halogenated derivatives, Amino derivatives
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1-(pentylamino)pyrrolidine-3-carboxamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1-(methylamino)pyrrolidine-3-carboxamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group, for example, may enhance its lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties compared to its analogs.
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-10(2)18-9-11(7-15(18)19)16(20)17-12-3-4-13-14(8-12)22-6-5-21-13/h3-4,8,10-11H,5-7,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLOYTHHXKIVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,3-dimethylphenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5294571.png)
![3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole](/img/structure/B5294586.png)

![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5294590.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294597.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5294599.png)
![2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,4-DICHLOROPHENYL)ACETAMIDE](/img/structure/B5294612.png)

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methylacetamide](/img/structure/B5294620.png)

![(E)-3-[4-(dimethylamino)phenyl]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5294624.png)
![1-benzyl-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperazine hydrochloride](/img/structure/B5294632.png)
![5-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}quinoxaline](/img/structure/B5294634.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[2-(methylthio)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B5294637.png)
